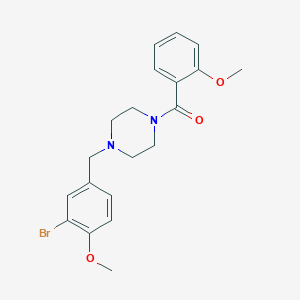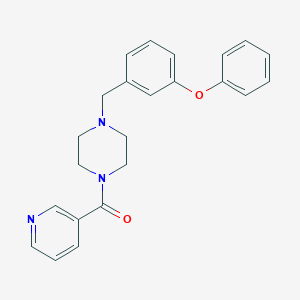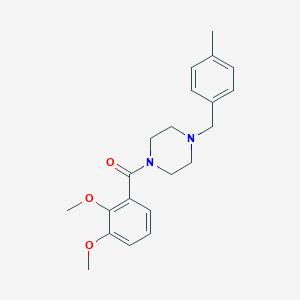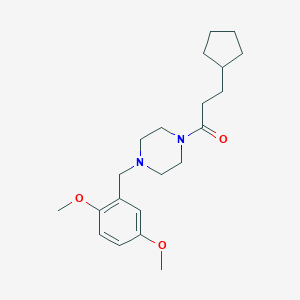![molecular formula C20H24N2O5S B247567 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a piperazine derivative that has demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models of inflammation and pain, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain. In animal models of cancer, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the expression of genes involved in angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine. One area of research is the elucidation of its mechanism of action. This could be achieved through the use of advanced techniques such as proteomics and metabolomics. Another area of research is the development of more potent and selective analogs of this compound that could be used as therapeutic agents for the treatment of various diseases. Finally, the development of novel drug delivery systems that could enhance the bioavailability and efficacy of this compound is also an area of active research.
Métodos De Síntesis
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methylphenylsulfonyl chloride with piperazine in the presence of a base to yield 4-methylphenylsulfonylpiperazine. The second step involves the reaction of 4-methylphenylsulfonylpiperazine with 4-methoxyphenoxyacetic acid in the presence of a coupling agent to yield this compound. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C20H24N2O5S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O5S/c1-16-3-9-19(10-4-16)28(24,25)22-13-11-21(12-14-22)20(23)15-27-18-7-5-17(26-2)6-8-18/h3-10H,11-15H2,1-2H3 |
Clave InChI |
POKWIGHODTYJAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)







![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
